N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
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Description
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C24H23FN6O5S2 and its molecular weight is 558.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research has shown the synthesis of derivatives related to this compound, demonstrating promising antimicrobial activities. For instance, derivatives bearing a fluorine atom in the benzoyl group have been synthesized, showing significant activity against both gram-positive and gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013). Similarly, another study synthesized a series of compounds for antimicrobial screening, demonstrating notable inhibitory actions against bacteria and fungi, highlighting the therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
Several studies have explored the anticancer potential of fluorophenyl derivatives, indicating their applicability in cancer research. New Benzothiazole Acylhydrazones were synthesized, showing probable anticancer activity through various mechanisms, including DNA synthesis inhibition and inducing apoptosis in cancer cells (Osmaniye et al., 2018). Additionally, a different study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, providing a basis for further investigation into their therapeutic potential (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O5S2/c1-34-17-10-14(11-18(35-2)21(17)36-3)22(33)27-12-19-29-30-24(31(19)16-6-4-15(25)5-7-16)38-13-20(32)28-23-26-8-9-37-23/h4-11H,12-13H2,1-3H3,(H,27,33)(H,26,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUJYZCQCZFVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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